Bardoxolone, also known as CDDO-methyl or RTA 402, is a synthetic triterpenoid derived from oleanolic acid, a naturally occurring compound found in various plants. [, ] Bardoxolone is classified as an antioxidant inflammation modulator (AIM) due to its potent induction of the Keap1-Nrf2 pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. In scientific research, bardoxolone serves as a valuable tool to investigate the implications of Nrf2 activation in various biological processes and disease models.
Bardoxolone belongs to the class of compounds known as triterpenoids, which are characterized by their multi-cyclic structure and are often found in plants. Specifically, bardoxolone is a derivative of oleanolic acid, a naturally occurring triterpenoid. Its chemical formula is C30H46O5, and it is often referred to in its methyl ester form as bardoxolone methyl (CDDO-Me) for therapeutic applications .
The synthesis of bardoxolone typically involves several key steps:
A notable synthesis pathway described in literature involves the coupling of various intermediates using reagents such as HATU (a coupling agent) and DIPEA (a base) in dimethylformamide as a solvent, followed by purification steps to yield bardoxolone methyl .
Bardoxolone features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula reveals:
The molecular weight of bardoxolone is approximately 478.68 g/mol, and its melting point is reported to be around 200°C .
Bardoxolone participates in several significant chemical reactions:
The compound's ability to engage in these reactions underpins its utility in drug development and therapeutic applications .
Bardoxolone exerts its effects primarily through the activation of the Nrf2 pathway. This mechanism involves:
Additionally, bardoxolone has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory properties .
Bardoxolone exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for bardoxolone in clinical settings .
Bardoxolone has several promising applications:
Ongoing studies aim to further elucidate its therapeutic potential across different medical fields while addressing safety concerns related to cardiovascular risks observed in some trials .
Bardoxolone methyl (CDDO-Me) functions as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the primary cellular defense system against oxidative and electrophilic stress. Under homeostatic conditions, Nrf2 is constitutively targeted for proteasomal degradation through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which acts as an adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex [1] [9]. Bardoxolone methyl contains α,β-unsaturated carbonyl groups that form reversible Michael adducts with specific cysteine residues in Keap1 (notably Cys151, Cys226, Cys613, and Cys624). This modification disrupts Keap1's ability to ubiquitinate Nrf2, leading to Nrf2 stabilization and accumulation [3] [5] [9].
Accumulated Nrf2 translocates to the nucleus, dimerizes with small Maf proteins, and binds to Antioxidant Response Elements (AREs) in the promoter regions of over 250 cytoprotective genes [5] [9]. This orchestrated transcriptional program enhances cellular detoxification and redox homeostasis through the upregulation of key enzymes:
Table 1: Major Nrf2-Dependent Antioxidant and Detoxification Genes Induced by Bardoxolone Methyl
Gene Symbol | Protein Name | Primary Function | Reference |
---|---|---|---|
HMOX1 | Heme Oxygenase-1 (HO-1) | Heme catabolism, antioxidant, anti-inflammatory | [1] [5] |
NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Quinone detoxification, antioxidant | [1] [3] |
GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting step in glutathione synthesis | [5] [9] |
GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Glutathione synthesis regulation | [5] [9] |
GSTs | Glutathione S-Transferases | Conjugation of electrophiles to glutathione | [3] [9] |
TXNRD1 | Thioredoxin Reductase 1 | Reduction of oxidized thioredoxin, redox balance | [5] |
Proteomic studies confirm the selectivity of bardoxolone methyl for the Keap1-Nrf2 pathway. In wild-type mice, bardoxolone methyl (3 mg/kg) significantly altered the expression of 43 proteins, with most being established Nrf2 targets (e.g., Cytochrome P450 2A5: 17.2-fold increase, Glutathione S-transferase Mu 1: 5.9-fold increase). Crucially, only two of these proteins were similarly altered in Nrf2-knockout mice, demonstrating high pathway specificity [3]. This Nrf2-dependent antioxidant induction represents bardoxolone methyl's fundamental mechanism for combating oxidative stress in pathological contexts like chronic kidney disease and neurodegeneration.
Bardoxolone methyl exerts potent anti-inflammatory effects primarily through the suppression of Nuclear Factor kappa-B (NF-κB) signaling, a master regulator of pro-inflammatory gene expression. This occurs via a dual molecular mechanism involving direct inhibition of the Inhibitor of κB Kinase (IKK) complex and potential Nrf2-mediated cross-talk [1] [3] [5].
Similar to its interaction with Keap1, bardoxolone methyl's electrophilic groups enable it to bind covalently to Cys-179 within the activation loop of IKKβ, the catalytic subunit of the IKK complex [3]. This modification inhibits IKKβ kinase activity, preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (typically p50/p65 heterodimers) in the cytoplasm. Consequently, NF-κB cannot translocate to the nucleus to activate transcription [1] [3].
Furthermore, Nrf2 activation by bardoxolone methyl contributes indirectly to NF-κB suppression. Nrf2 target genes, including HO-1, generate anti-inflammatory metabolites like carbon monoxide and biliverdin/bilirubin. More significantly, Nrf2 activation can compete for transcriptional coactivators like CREB-binding protein (CBP), which are essential for full NF-κB transcriptional activity [5]. This results in the downregulation of a broad spectrum of NF-κB-dependent pro-inflammatory mediators:
Table 2: Key Pro-inflammatory Mediators Suppressed by Bardoxolone Methyl via NF-κB Inhibition
Mediator Type | Specific Examples | Biological Consequence of Inhibition | Reference |
---|---|---|---|
Cytokines | TNF-α, IL-1β, IL-6, IL-8 | Reduced leukocyte recruitment and activation; decreased systemic inflammation | [1] [3] |
Chemokines | MCP-1 (CCL2), RANTES (CCL5) | Diminished monocyte/macrophage infiltration into tissues | [3] |
Adhesion Molecules | VCAM-1, ICAM-1, E-selectin | Reduced endothelial activation and leukocyte adhesion | [1] |
Enzymes (iNOS/COX-2) | Inducible Nitric Oxide Synthase, Cyclooxygenase-2 | Decreased production of nitric oxide (NO) and prostanoids (e.g., PGE₂) | [3] [5] |
In cellular models relevant to kidney disease and osteoarthritis, bardoxolone methyl effectively suppresses the TBHP (tert-butyl hydroperoxide) or cytokine-induced expression of these mediators, confirming its role in interrupting the positive feedback loop between oxidative stress and inflammation [1] [2]. This NF-κB inhibitory activity is crucial for bardoxolone methyl's observed benefits in mitigating inflammatory tissue damage.
While less extensively studied than its effects on Nrf2 and NF-κB, emerging evidence indicates that bardoxolone methyl influences the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, particularly in the context of fibrotic processes [4]. The JAK/STAT pathway is a critical signaling hub for over 50 cytokines and growth factors. Upon ligand binding to cytokine receptors, associated JAKs (JAK1, JAK2, JAK3, TYK2) phosphorylate each other and specific tyrosine residues on the receptor, creating docking sites for STAT proteins (STAT1-6). Receptor-bound STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate target gene expression involved in proliferation, differentiation, inflammation, and fibrosis [4].
Bardoxolone methyl appears to modulate JAK/STAT signaling through several interconnected mechanisms:
The modulation of JAK/STAT signaling by bardoxolone methyl has significant implications for combating fibrosis, a common endpoint in chronic diseases like diabetic nephropathy and liver disease. Persistent JAK/STAT activation, particularly STAT3, promotes fibrosis by:
Table 3: JAK/STAT-Dependent Profibrotic Factors Modulated by Bardoxolone Methyl
Profibrotic Factor | Regulated by STAT Isoform | Role in Fibrosis | Impact of Bardoxolone Methyl |
---|---|---|---|
Collagen I/III/IV | STAT3, STAT5, STAT6 | Major components of fibrotic extracellular matrix | Downregulation (indirect evidence) [4] |
TIMP-1 | STAT3 | Inhibits matrix metalloproteinases (MMPs), preventing ECM breakdown | Likely suppression |
TGF-β1 | STAT3 (signaling amplifier) | Master regulator of fibroblast activation and ECM production | Upstream suppression via Nrf2/Smad7 [6] |
PDGF | STAT1, STAT3, STAT5 | Potent fibroblast mitogen and chemoattractant | Potential indirect reduction via cytokine suppression |
Evidence supporting bardoxolone methyl's antifibrotic effects via JAK/STAT modulation includes studies showing it ameliorates renal fibrosis by upregulating Nrf2 and Smad7, an inhibitory Smad that antagonizes TGF-β1 signaling – a key driver of fibrosis that also interacts with JAK/STAT pathways [6]. This suggests that bardoxolone methyl disrupts a critical nexus between oxidative stress, inflammation, and fibrotic signaling.
Mitochondria are primary sites of reactive oxygen species (ROS) generation and key targets of oxidative damage. Bardoxolone methyl significantly enhances mitochondrial function and integrity primarily through its potent Nrf2-mediated antioxidant effects, leading to a reduction in mitochondrial oxidative stress [2] [3] [8].
Key mechanisms of mitochondrial protection include:
Table 4: Effects of Bardoxolone Methyl on Mitochondrial Parameters in Cellular Models
Mitochondrial Parameter | Inducing Stressor | Effect of Bardoxolone Methyl | Cell Type/Model | Reference |
---|---|---|---|---|
ROS Production | TBHP (25 mM) | Significant reduction (↓ Malondialdehyde (MDA), ↑ SOD activity) | Rat chondrocytes | [2] |
Membrane Potential (ΔΨm) | TBHP (25 mM) | Prevention of depolarization (JC-1 staining) | Rat chondrocytes | [2] |
Oxygen Consumption Rate (OCR) | Basal & Maximal | Significant reduction (↓ Glycolytic capacity/reserve, ↓ OxPhos) | MCF7 Breast Cancer Cells | [8] |
Apoptosis | TBHP (25 mM) | ↓ Cytochrome c release, ↓ Cleaved caspase-3, ↓ Bax expression | Rat chondrocytes | [2] |
Metabolic Function | Palmitate (Fatty Acid) | Enhanced inhibition of migration & OxPhos | MCF7 Breast Cancer Cells | [8] |
Importantly, the mitochondrial protection conferred by bardoxolone methyl is critically dependent on its antioxidant activity. In MCF7 cells, the impairment of mitochondrial respiration induced by bardoxolone methyl was prevented by co-treatment with the antioxidant N-acetyl cysteine (NAC), confirming that bardoxolone methyl's effects on metabolism are mediated through ROS-dependent pathways [8]. This highlights the central role of redox balance restoration in bardoxolone methyl's enhancement of mitochondrial health, which is crucial for cellular energy production and survival in stressed tissues like the diabetic kidney or osteoarthritic joint.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1